3-Propoxybenzohydrazide chemical properties and structure
3-Propoxybenzohydrazide chemical properties and structure
An In-depth Technical Guide to 3-Propoxybenzohydrazide: Properties, Synthesis, and Potential Applications
Introduction
3-Propoxybenzohydrazide is an organic compound belonging to the hydrazide class of molecules. Characterized by a benzoyl group substituted with a propoxy group at the meta-position and a hydrazide moiety, this compound holds potential as a versatile building block in medicinal chemistry and materials science. The presence of the hydrazide functional group (-CONHNH₂) provides a reactive site for the synthesis of a wide array of derivatives, such as hydrazones, pyrazoles, and oxadiazoles, which are known to exhibit a broad spectrum of biological activities. The propoxy group, on the other hand, modulates the lipophilicity of the molecule, which can be crucial for its pharmacokinetic and pharmacodynamic properties in potential drug candidates. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the prospective applications of 3-Propoxybenzohydrazide for researchers and professionals in drug development.
Chemical Properties and Structure
The structural and physicochemical properties of 3-Propoxybenzohydrazide are fundamental to understanding its reactivity and potential applications.
Molecular Structure:
The molecule consists of a central benzene ring. A propoxy group (-OCH₂CH₂CH₃) is attached to the third carbon atom of the ring, and a hydrazide group (-CONHNH₂) is attached to the first carbon atom.
Physicochemical Properties:
A summary of the key chemical properties of 3-Propoxybenzohydrazide is presented in the table below. These values are calculated based on its chemical structure and may be supplemented by experimental data where available.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂ | - |
| Molecular Weight | 194.23 g/mol | - |
| CAS Number | 3539-47-1 | - |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF (predicted) | - |
| pKa | ~12-13 for the N-H protons of the hydrazide group (estimated) |
Synthesis of 3-Propoxybenzohydrazide
The synthesis of 3-Propoxybenzohydrazide can be achieved through a two-step process starting from 3-hydroxybenzoic acid. The general strategy involves the protection of the phenolic hydroxyl group via etherification, followed by the conversion of the carboxylic acid to the corresponding hydrazide.
Experimental Protocol:
Step 1: Synthesis of Methyl 3-propoxybenzoate
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To a solution of 3-hydroxybenzoic acid (1 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (K₂CO₃, 2.5 eq.) as a base.
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Stir the mixture at room temperature for 30 minutes.
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Add 1-bromopropane (1.2 eq.) dropwise to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
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After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic salts.
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Evaporate the solvent under reduced pressure to obtain the crude methyl 3-propoxybenzoate.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Synthesis of 3-Propoxybenzohydrazide
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Dissolve the purified methyl 3-propoxybenzoate (1 eq.) in ethanol.
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Add hydrazine hydrate (N₂H₄·H₂O, 5-10 eq.) to the solution.
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Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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Reduce the volume of the solvent under reduced pressure.
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Pour the concentrated solution into ice-cold water to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum to obtain 3-Propoxybenzohydrazide.
Synthesis Workflow Diagram:
Caption: Synthesis of 3-Propoxybenzohydrazide from 3-Hydroxybenzoic Acid.
Spectroscopic Characterization
The structure of 3-Propoxybenzohydrazide can be confirmed using various spectroscopic techniques.[1]
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¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the propoxy group, and the protons of the hydrazide moiety. The aromatic protons would appear as multiplets in the range of δ 7.0-7.5 ppm. The methylene protons of the propoxy group adjacent to the oxygen would resonate around δ 4.0 ppm as a triplet, while the other methylene and methyl protons would appear further upfield. The -NH and -NH₂ protons of the hydrazide group would appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.[2][3]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the hydrazide group is expected to appear in the range of δ 165-170 ppm. The aromatic carbons will resonate between δ 110-160 ppm, and the carbons of the propoxy group will be observed in the upfield region of the spectrum.
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IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the different functional groups present. A strong absorption band around 1640-1660 cm⁻¹ corresponds to the C=O stretching of the amide group. The N-H stretching vibrations of the hydrazide group will appear as broad bands in the region of 3200-3400 cm⁻¹. The C-O-C stretching of the ether linkage will be observed around 1200-1250 cm⁻¹.[4]
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Potential Applications in Drug Discovery
Benzohydrazide derivatives are a well-known class of compounds with a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[5] The incorporation of a propoxy group can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with biological targets.
Mechanism of Action (Hypothetical):
One of the common applications of hydrazides is as precursors for hydrazones, which are known to act as enzyme inhibitors. For instance, hydrazones can chelate metal ions that are essential for the catalytic activity of certain enzymes, such as metalloproteinases involved in cancer metastasis.
Conceptual Signaling Pathway Inhibition:
Caption: Hypothetical inhibition of a target enzyme by a 3-Propoxybenzohydrazide derivative.
The hydrazide moiety can be readily condensed with various aldehydes and ketones to generate a library of hydrazone derivatives. These derivatives can then be screened for their biological activity against various targets. The modular nature of this synthesis allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent and selective drug candidates.[6][7]
Conclusion
3-Propoxybenzohydrazide is a valuable scaffold in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of its hydrazide group make it an attractive starting material for the development of novel compounds with potential therapeutic applications. Further research into the biological evaluation of 3-Propoxybenzohydrazide and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
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- Leah4sci. (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.
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